Ald-Ph-PEG3-NH-Boc

Description

Structural Definition and Nomenclature

Ald-Ph-PEG3-NH-Boc (CAS: 1807540-87-9) is a heterobifunctional polyethylene glycol (PEG) derivative designed for precision bioconjugation. Its molecular structure comprises three distinct domains:

- Aldehyde-functionalized benzamide (Ald-Ph) : A 4-formylbenzoyl group provides an electrophilic aldehyde for oxime or hydrazone ligation.

- Triethylene glycol (PEG3) spacer : A hydrophilic chain (‑O‑CH2‑CH2‑O‑)3 enhances solubility and reduces steric hindrance.

- Boc-protected amine (NH-Boc) : A tert-butoxycarbonyl (Boc) group shields the terminal primary amine, enabling sequential conjugation strategies.

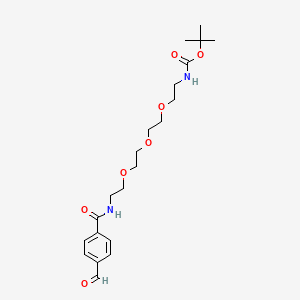

The IUPAC name is tert-butyl N-[2-(2-{2-[2-(4-formylbenzamido)ethoxy]ethoxy}ethoxy)ethyl]carbamate , reflecting its systematic arrangement (Fig. 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C21H32N2O7 | |

| Molecular weight | 424.49 g/mol | |

| Solubility | DMSO, aqueous buffers | |

| Storage conditions | -20°C (long-term stability) |

This architecture enables orthogonal reactivity: the aldehyde engages biomolecules (e.g., antibodies, peptides) via aminooxy or hydrazide chemistry, while the Boc group ensures amine protection until deprotection is required.

Historical Development of PEG-Based Aminooxy Reagents

The evolution of PEGylation technologies has been driven by the need for improved bioconjugation control:

First-Generation PEG Reagents (Pre-2000s):

- Cyanuric chloride-activated PEG : Early reagents like PEG-dichlorotriazine enabled protein conjugation but lacked specificity, often modifying tyrosine or histidine residues.

- Limitations : Heterogeneous conjugation products and hydrolytic instability hindered therapeutic applications.

Second-Generation Innovations (2000s–Present):

- Aminooxy-PEG derivatives : Introduced in the 2010s, aminooxy groups (‑ONH2) enabled site-specific oxime ligation with aldehydes/ketones, bypassing nucleophilic side reactions.

- Heterobifunctional PEGs : Compounds like this compound emerged, combining aldehyde reactivity with protected amines for sequential conjugation. Key advancements include:

Milestone Studies:

Role of Boc Protection in Bioconjugation Chemistry

The Boc group serves dual roles in this compound:

1. Stability During Synthesis:

- Amine shielding : Prevents undesired reactions (e.g., acylation, Schiff base formation) during PEG3 spacer assembly.

- Compatibility with oxidative folding : Enables Boc retention during disulfide bond formation in peptide synthesis.

2. Sequential Conjugation Strategies:

- Step 1 : Aldehyde reacts with aminooxy/hydrazide-modified biomolecules (e.g., antibodies).

- Step 2 : Boc deprotection (via trifluoroacetic acid) exposes the primary amine for secondary reactions (e.g., NHS ester coupling).

Comparative Advantages Over Competing Groups:

| Protecting Group | Deprotection Method | Stability Profile |

|---|---|---|

| Boc | Acid (TFA, HCl) | Stable to bases, nucleophiles |

| Fmoc | Base (piperidine) | Labile in acidic conditions |

This two-step workflow is critical for constructing multifunctional conjugates, such as antibody-drug complexes with dual payloads.

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O7/c1-21(2,3)30-20(26)23-9-11-28-13-15-29-14-12-27-10-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMIDXZZBNCXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Protocol

-

Activation of p-Formylbenzoic Acid :

p-Formylbenzoic acid (1.0 g) is dissolved in dichloromethane (DCM) and combined with HATU (1.5 equivalents) to form an active ester intermediate. This step facilitates nucleophilic attack by the amine group of the PEG derivative. -

Coupling with Boc-Protected PEG-Amine :

Boc-NH-PEG3-amine (1.1 equivalents) and triethylamine (1.5 equivalents) are added to the reaction mixture. The reaction proceeds at ambient temperature for 1 hour, monitored by thin-layer chromatography (TLC) to confirm completion. -

Workup and Purification :

The organic phase is diluted with DCM, washed sequentially with water and dilute hydrochloric acid to remove unreacted reagents, and dried over anhydrous sodium sulfate. Solvent evaporation yields an oily intermediate, which is further purified via column chromatography or preparative HPLC. -

Final Product Isolation :

The crude product is crystallized or lyophilized to obtain this compound as a white solid with ≥95% purity, as verified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Key Reaction Parameters

Optimization of Synthesis

Orthogonal Experimental Design

A study optimizing the conjugation of a related PEG-aldehyde compound (PAL-PEG3-Ph-CHO) employed an L9 orthogonal array to evaluate four factors: surfactant concentration, pH, temperature, and molar ratio. The findings, extrapolated to this compound synthesis, reveal:

-

Tween 20 Concentration : 3% (w/v) maximizes solubility without denaturing reactants.

-

Buffer pH : Acetate buffer (pH 5.0) balances aldehyde reactivity and amine stability.

-

Molar Ratio : A 6:1 ratio of aldehyde precursor to PEG-amine minimizes unreacted starting material.

-

Temperature : 20°C optimally balances reaction rate and product stability.

Yield Enhancement Strategies

-

Reductive Amination : Sodium cyanoborohydride (NaCNBH3) stabilizes Schiff base intermediates, increasing final yield to 70.8%.

-

Purification Techniques : Preparative HPLC with a C8 column achieves >95% purity by separating mono-conjugated products from di-conjugated or unreacted species.

Analytical Characterization

Structural Confirmation

Purity Assessment

RP-HPLC under gradient elution (0.01% TFA in acetonitrile/water) resolves this compound as a single peak at 18.2 minutes, confirming homogeneity.

Comparative Analysis with Alternative PEG Linkers

This compound offers distinct advantages over similar compounds:

Scale-Up and Industrial Considerations

Pilot-Scale Production

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound’s reactivity is governed by two primary functional groups:

- Aldehyde (-CHO) : Electrophilic, reacts with nucleophiles (e.g., amines, hydrazides, aminooxy groups) to form stable or reversible linkages.

- Boc-Protected Amine (-NH-Boc) : Requires deprotection (acidic conditions) to generate a free amine (-NH2), enabling further conjugation.

The PEG3 spacer enhances solubility and reduces steric hindrance during reactions .

Aldehyde-Mediated Conjugation

The aldehyde group participates in:

- Schiff Base Formation : Reacts with primary amines (e.g., lysine residues) to form imine bonds, which can be stabilized via reductive amination (e.g., NaBH3CN) .

- Oxime/Hydrazone Ligation :

Example Reaction Conditions

| Substrate | Reaction Type | Conditions | Product Stability |

|---|---|---|---|

| Aminooxy-PEG4-NHS | Oxime Ligation | pH 5.0, 25°C, 2–4 h | High (hydrolysis-resistant) |

| Hydrazide-Fluorophore | Hydrazone Formation | pH 6.5, 37°C, 1 h | Moderate (pH-dependent) |

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane), yielding a free amine for subsequent reactions (e.g., amide bond formation with activated esters) .

Reaction Kinetics and Selectivity

- Aldehyde Reactivity : The PEG3 spacer minimizes steric effects, enabling rapid conjugation (reaction completion in 1–4 h) .

- pH Sensitivity :

Comparative Reaction Rates

| Reaction | Rate Constant (k, M⁻¹s⁻¹) | Catalysts/Enhancers |

|---|---|---|

| Oxime Ligation | 0.1–1.0 | Aniline derivatives |

| Hydrazone Formation | 0.05–0.5 | None required |

Adapted from kinetic studies in .

Stability and Handling

Research Findings and Case Studies

- Case Study 1 : this compound was used to conjugate trastuzumab with a auristatin derivative, achieving a drug-to-antibody ratio (DAR) of 3.8 ± 0.2. The ADC demonstrated >90% cytotoxicity against HER2+ breast cancer cells .

- Case Study 2 : In a Pummerer-type reaction, the aldehyde group facilitated selective His-tag modification on a model protein (Boc-His-OMe) with 71% yield under blue LED irradiation .

Scientific Research Applications

Bioconjugation

Ald-Ph-PEG3-NH-Boc is extensively used in bioconjugation processes, where it forms stable oxime linkages with proteins and other biomolecules. This property is crucial for:

- Selective Labeling : The ability to conjugate with aminooxy groups on proteins allows for targeted labeling in various assays.

- Controlled Release : The reversible nature of the oxime bond permits the release of therapeutic agents in a controlled manner, enhancing drug delivery efficacy.

Development of Proteolysis Targeting Chimeras (PROTACs)

One of the most notable applications of this compound is in the synthesis of PROTACs. These compounds are designed to target specific proteins for degradation via the ubiquitin-proteasome system.

Case Study : Recent research demonstrated that PROTACs utilizing this compound effectively degraded target proteins involved in cancer pathogenesis, showcasing its potential in developing targeted therapies .

Drug Delivery Systems

The compound's ability to form stable linkages enhances drug delivery by ensuring that therapeutic agents remain attached until they reach their target site.

Research Findings : Studies involving PEGylated proteins linked through this compound reported improved pharmacokinetics and therapeutic outcomes in animal models compared to unmodified drugs .

Diagnostic Applications

This compound's reactive properties make it suitable for labeling biomolecules, aiding in various diagnostic assays.

Example : Its application in developing diagnostic tools has been explored, where stable conjugates formed with this linker maintained biological activity post-conjugation .

Mechanism of Action

The mechanism of action of Ald-Ph-PEG3-NH-Boc involves its role as a bifunctional linker. In the context of PROTACs, it connects two ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This linkage facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

Ald-Ph-PEG2-NHS Ester (CAS: 1807521-07-8)

- Key Differences :

- Shorter PEG chain (2 units vs. 3 units in Ald-Ph-PEG3-NH-Boc), reducing steric hindrance but limiting solubility.

- Contains an NHS ester instead of a Boc-protected amine, enabling direct conjugation with primary amines (e.g., lysine residues).

- Applications :

N-(Azido-PEG3)-N-Boc-PEG3-NHS Ester (CAS: 2112731-51-6)

- Key Differences :

- Dual functional groups (azide and NHS ester ) enable orthogonal conjugation strategies (e.g., click chemistry followed by amine coupling).

- Higher molecular weight (619.7 g/mol ) due to branched PEG architecture.

- Applications: Ideal for multi-step bioconjugation in complex systems like nanoparticle functionalization .

PEG Chain Length Variations

Ald-Ph-PEG2-NH-Boc (CAS: 1807503-90-7)

- Key Differences :

- Applications :

Ald-Ph-PEG4-acid

Protection/Deprotection Strategies

Ald-Ph-PEG3-O-NH-Boc (CAS: 2110449-01-7)

- Key Differences :

- Applications :

N-Boc-N-bis(PEG3-acid) (CAS: 2055023-35-1)

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS | PEG Units | Functional Groups | MW (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | 1807540-87-9 | 3 | Aldehyde, Boc-amine | 424.5 | PROTACs, bioconjugation |

| Ald-Ph-PEG2-NHS ester | 1807521-07-8 | 2 | Aldehyde, NHS ester | 406.39 | ADC synthesis |

| N-(Azido-PEG3)-N-Boc-PEG3-NHS ester | 2112731-51-6 | 3 (branched) | Azide, NHS ester, Boc | 619.7 | Multi-step conjugation |

| Ald-Ph-PEG3-O-NH-Boc | 2110449-01-7 | 3 | Aldehyde, O-linked Boc | 440.5 | Stable oxime ligation |

Table 2: Stability and Handling

| Compound | Storage | Stability Concerns |

|---|---|---|

| This compound | -20°C, dry | Aldehyde oxidation under humidity |

| Ald-Ph-PEG2-NHS ester | -20°C, argon | NHS ester hydrolysis in moisture |

| N-Boc-N-bis(PEG3-acid) | 4°C | Acid degradation at high temperatures |

Biological Activity

Ald-Ph-PEG3-NH-Boc is a specialized compound that serves as a versatile reagent in organic synthesis and bioconjugation. It is characterized by a polyethylene glycol (PEG) chain linked to a benzaldehyde moiety and a tert-butoxycarbonyl (Boc) protected amine. This compound has garnered attention for its potential applications in drug development and therapeutic strategies due to its unique biological activities.

- Chemical Formula : C21H32N2O7

- CAS Number : 1807540-87-9

- Molecular Weight : 424.5 g/mol

This compound features an aldehyde group, which is reactive and allows for the formation of stable conjugates with various biomolecules, including proteins and nucleic acids. The PEG chain enhances solubility and biocompatibility, making this compound particularly effective for bioconjugation applications.

Biological Activity

The biological activity of this compound is primarily linked to its ability to form stable linkages with biomolecules through the aldehyde functionality. This property facilitates:

- Bioconjugation : this compound can react with aminooxy groups to form stable oxime linkages, allowing for selective labeling and crosslinking of proteins and other biomolecules.

- Drug Delivery Systems : Its reversible nature enables controlled release mechanisms in therapeutic contexts, making it valuable for targeted drug delivery.

- Diagnostic Applications : The compound's ability to form stable conjugates is advantageous in developing diagnostic tools and assays.

Interaction Studies

Interaction studies involving this compound often focus on its reactivity with biological molecules. These studies assess the kinetics and stability of oxime bond formation, which are critical for understanding how this compound can be effectively utilized in therapeutic applications.

Key Findings from Interaction Studies:

- This compound demonstrated significant stability in forming conjugates with model proteins, indicating its potential for use in antibody-drug conjugates (ADCs).

- The kinetics of oxime bond formation were analyzed, revealing that the reaction proceeds efficiently under physiological conditions.

Comparative Analysis

This compound can be compared with similar compounds that also serve as linkers or reagents in bioconjugation:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ald-Ph-PEG2-NH-Boc | Shorter PEG chain (2 units) | Different solubility and reactivity |

| Ald-Ph-amido-C2-PEG3-NH-Boc | Incorporates an amido linkage | Potentially different biological activity |

| Ald-Phe-amido-PEG3-C1-Boc | Contains phenylalanine moiety | Enhanced targeting capabilities due to amino acid |

This compound stands out due to its optimal balance between hydrophilicity from the PEG chain and reactivity from the aldehyde group, making it particularly effective for bioconjugation applications.

Case Studies

Recent research highlights the application of this compound in various therapeutic contexts:

- Targeted Protein Degradation : In studies involving PROTAC (Proteolysis Targeting Chimera) technology, this compound was used as a linker to connect ligands that target specific proteins for degradation via the ubiquitin-proteasome system.

- Antibody Conjugation : The compound was employed to create stable antibody-drug conjugates that showed enhanced efficacy against cancer cells in vitro, demonstrating its potential in oncology therapeutics.

Q & A

Basic: What is the structural and functional role of the Boc protecting group in Ald-Ph-PEG3-NH-Boc?

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine (-NH) group during synthetic processes. It prevents unwanted side reactions (e.g., nucleophilic attacks or crosslinking) while enabling controlled deprotection under acidic conditions (e.g., using trifluoroacetic acid). This is critical in multi-step syntheses of antibody-drug conjugates (ADCs), where sequential conjugation must preserve reactive sites for drug payload attachment .

Basic: How does the PEG3 spacer in this compound influence solubility and biocompatibility?

The triethylene glycol (PEG3) linker enhances hydrophilicity, reducing aggregation of hydrophobic drug payloads and improving solubility in aqueous buffers. It also extends the distance between the antibody and drug, minimizing steric hindrance during target binding. To validate this, researchers should compare hydrodynamic radius (via dynamic light scattering) and binding affinity (via surface plasmon resonance) of ADCs with and without PEG spacers .

Advanced: What analytical methods are recommended to confirm the purity and conjugation efficiency of this compound in ADC synthesis?

Use a combination of:

- HPLC-MS : To quantify free vs. conjugated linker and detect impurities.

- MALDI-TOF : For mass verification of intact ADCs.

- UV-Vis spectroscopy : To calculate drug-to-antibody ratio (DAR) based on absorbance peaks for the drug and antibody (e.g., 280 nm for antibodies, 260 nm for certain payloads).

- Size-exclusion chromatography (SEC) : To assess aggregation or fragmentation post-conjugation .

Advanced: How can researchers optimize reaction conditions for Boc deprotection without damaging the antibody structure?

Perform a pH and solvent compatibility study:

- Test acidic conditions (e.g., 10% TFA in dichloromethane vs. aqueous buffers) at varying temperatures.

- Monitor antibody stability via circular dichroism (CD) spectroscopy for secondary structure integrity.

- Use orthogonal assays (e.g., ELISA) to confirm retained antigen-binding capacity post-deprotection. Include negative controls (unconjugated antibodies) to isolate deprotection-induced effects .

Basic: What are the key stability challenges of this compound in long-term ADC storage?

The PEG spacer may undergo oxidation, while the Boc group can hydrolyze under humid conditions. Stability studies should:

- Store ADCs at 4°C, -20°C, and accelerated conditions (40°C/75% RH).

- Assess degradation via SEC (aggregation), reversed-phase HPLC (linker cleavage), and LC-MS (payload release).

- Include antioxidants (e.g., methionine) or lyophilization to mitigate oxidation .

Advanced: How to resolve contradictions in literature regarding this compound’s stability under reducing environments?

Conflicting data may arise from differences in experimental design (e.g., reductant concentration, incubation time). To address this:

- Replicate studies using standardized conditions (e.g., 1 mM TCEP at 37°C).

- Employ kinetic modeling to compare degradation rates.

- Use X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe structural vulnerabilities in the linker region .

Advanced: What in vitro assays best evaluate the drug-release profile of ADCs using this compound?

Design assays mimicking physiological and lysosomal conditions:

- pH-dependent release : Incubate ADCs in buffers at pH 7.4 (bloodstream) and pH 5.0 (lysosome).

- Protease sensitivity : Use cathepsin B or other lysosomal enzymes to assess enzymatic cleavage.

- Quantify released drug via LC-MS/MS and correlate with cytotoxicity in target cell lines (e.g., IC50 shifts) .

Basic: How to ensure reproducibility in synthesizing this compound?

Document critical parameters:

- Stoichiometry of reactants (e.g., molar ratio of linker to antibody).

- Reaction time, temperature, and purification methods (e.g., dialysis vs. tangential flow filtration).

- Validate batches using NMR (for linker purity) and endotoxin testing (for ADC biocompatibility) .

Advanced: How does this compound compare to other PEG-based linkers (e.g., PEG4) in ADC pharmacokinetics?

Conduct a comparative study:

- Pharmacokinetic (PK) profiling : Measure serum half-life (t1/2) and clearance rates in murine models.

- Tissue distribution : Use radiolabeled linkers to track biodistribution via PET/CT imaging.

- Efficacy-toxicity balance : Compare tumor growth inhibition (via caliper measurements) and off-target toxicity (e.g., liver enzyme levels) between PEG3 and PEG4 variants .

Advanced: What statistical frameworks are appropriate for analyzing contradictory data in ADC efficacy studies?

Apply mixed-effects models to account for variability in animal studies or patient-derived xenografts. Use tools like:

- PICO framework : Define Population (cell line/animal model), Intervention (ADC dose), Comparison (control groups), Outcome (tumor volume).

- FINER criteria : Ensure feasibility, novelty, and relevance in hypothesis testing.

- Bayesian analysis : Quantify uncertainty in efficacy metrics (e.g., posterior probability of tumor regression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.